

An In-depth Technical Guide to N-Boc-3-pyrrolidinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-3-pyrrolidinone**

Cat. No.: **B027677**

[Get Quote](#)

CAS Number: 101385-93-7

This technical guide provides a comprehensive overview of **N-Boc-3-pyrrolidinone**, a key intermediate in organic synthesis and pharmaceutical development.^{[1][2]} Targeted at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis protocols, key reactions, and analytical methodologies.

N-Boc-3-pyrrolidinone, also known as tert-butyl 3-oxopyrrolidine-1-carboxylate, is a versatile building block used in the construction of complex organic molecules.^{[1][3]} Its structure features a pyrrolidinone ring protected by a tert-butoxycarbonyl (Boc) group.^[3] This Boc group provides stability under various reaction conditions but can be selectively removed under acidic conditions, making it an ideal intermediate for multi-step synthetic pathways in medicinal chemistry.^{[3][4]}

Physicochemical Properties

N-Boc-3-pyrrolidinone is typically a white to pale yellow or brown solid at room temperature, which may exist as an oil or low-melting solid.^{[3][4][5][6]} A summary of its key physical and chemical properties is presented below.

Property	Value	References
Molecular Formula	C ₉ H ₁₅ NO ₃	[5][7]
Molecular Weight	185.22 g/mol	[5][7]
Appearance	White to yellow to orange low melting solid or brown oil	[3][5][6]
Melting Point	34-38 °C (lit.)	[5][6]
Boiling Point	270.9 ± 33.0 °C (Predicted)	[6]
Density	1.133 ± 0.06 g/cm ³ (Predicted)	[6]
Flash Point	>110 °C (>230 °F) - closed cup	[8]
pKa	-1.79 ± 0.20 (Predicted)	[5]
Solubility	Insoluble in water. Soluble in polar organic solvents like dichloromethane, ethyl acetate, methanol, acetonitrile, and DMF.	[3][4][5]
Storage Temperature	-20°C to 0-5°C	[6][9]

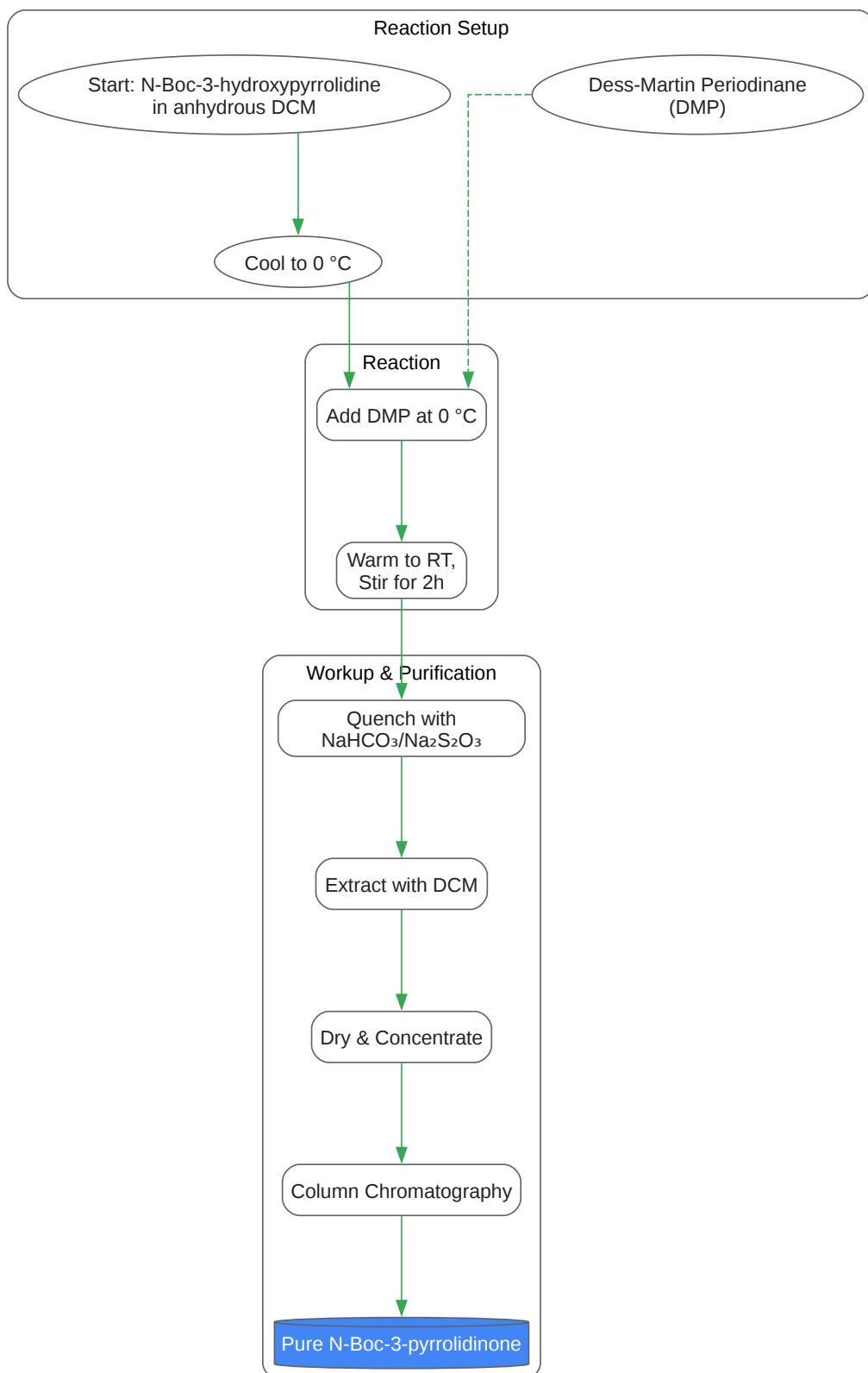
Synthesis of N-Boc-3-pyrrolidinone

The most common method for synthesizing **N-Boc-3-pyrrolidinone** is through the oxidation of the corresponding alcohol, N-Boc-3-hydroxypyrrolidine. Oxidizing agents such as Dess-Martin periodinane (DMP) are frequently used for this transformation.[4][7]

Experimental Protocol: Dess-Martin Oxidation

This protocol describes the synthesis of **N-Boc-3-pyrrolidinone** from tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate using Dess-Martin periodinane (DMP).[7]

Materials:


- tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate

- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc) and Hexane for column chromatography

Procedure:

- A solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under a nitrogen atmosphere.[\[7\]](#)
- The solution is cooled to 0 °C in an ice bath.[\[7\]](#)
- Dess-Martin periodinane (DMP) (2 equivalents) is added portion-wise to the stirred solution at 0 °C.[\[7\]](#)
- The reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours.[\[7\]](#) Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by adding a 1:1 mixture of saturated NaHCO_3 and saturated $\text{Na}_2\text{S}_2\text{O}_3$ solution.[\[7\]](#)
- The mixture is extracted with DCM.[\[7\]](#) The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure to yield the crude product.[\[7\]](#)
- The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 15:85) to afford the pure **N-Boc-3-pyrrolidinone** as an oil.[\[7\]](#) A yield of approximately 77% can be expected.[\[7\]](#)

Synthesis Workflow Diagram

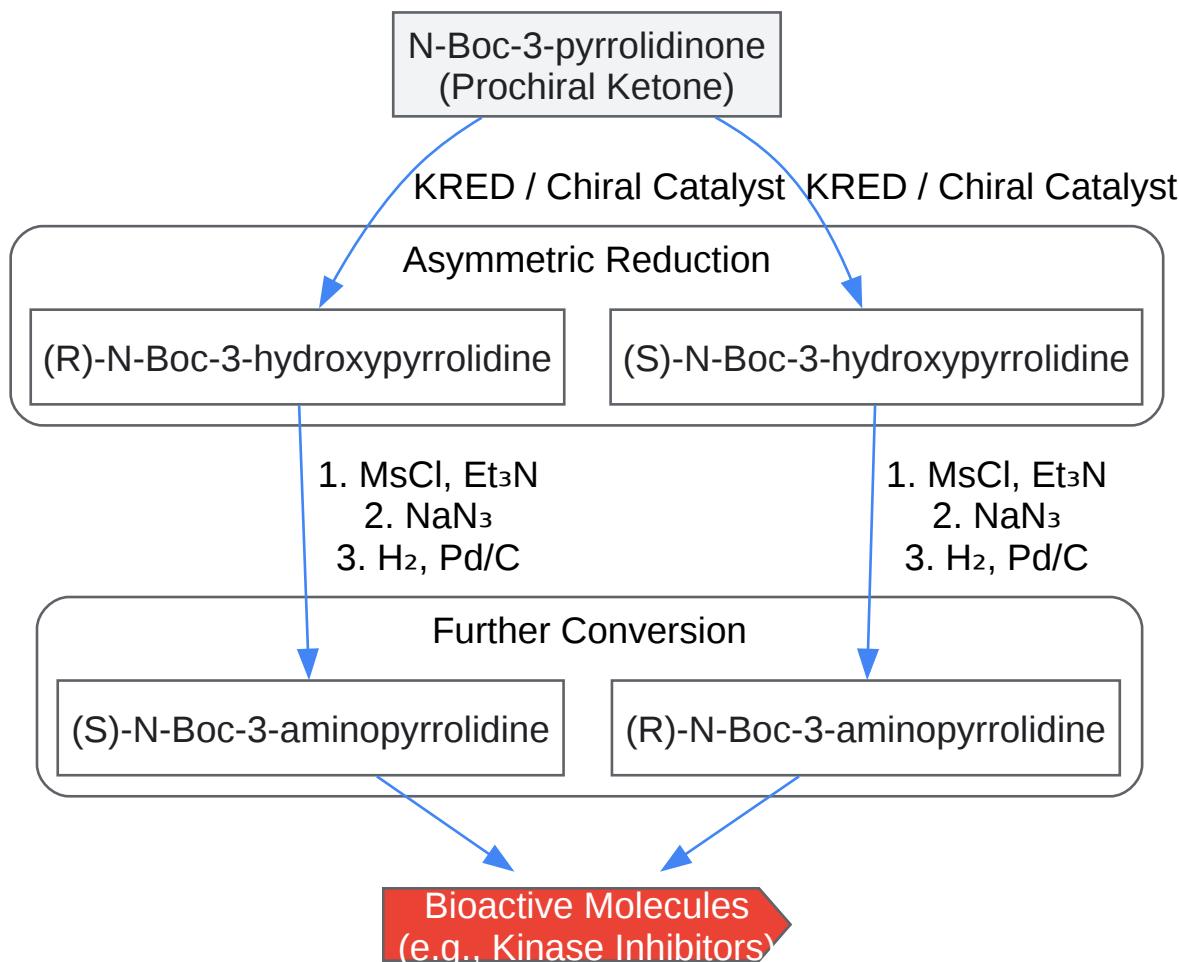
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-Boc-3-pyrrolidinone** via Dess-Martin oxidation.

Applications in Organic Synthesis

N-Boc-3-pyrrolidinone is a valuable prochiral starting material for synthesizing enantiomerically pure compounds, which are critical building blocks for pharmaceuticals.[\[10\]](#) [\[11\]](#)

Asymmetric Reduction to Chiral Alcohols


A primary application is the asymmetric reduction of the ketone to produce chiral N-Boc-3-hydroxypyrrolidines.[\[11\]](#) This can be achieved through both chemical and biocatalytic methods.

- Chemical Reduction: Methods like the Corey-Bakshi-Shibata (CBS) reduction utilize a chiral catalyst to achieve high enantioselectivity.[\[11\]](#)
- Biocatalytic Reduction: Enzymes, such as keto reductases (KREDs), offer an environmentally friendly approach with excellent stereoselectivity under mild conditions.[\[10\]](#) [\[11\]](#) **N-Boc-3-pyrrolidinone** is also used in studies of asymmetric hydrogen-transfer bioreduction with enzymes like Leifsonia alcohol dehydrogenase.[\[5\]](#)[\[7\]](#)

Synthesis of Chiral Amines

The resulting chiral alcohols can be further converted into other important intermediates, such as chiral N-Boc-3-aminopyrrolidines. This is often accomplished via conversion of the hydroxyl group to a leaving group, followed by substitution with an azide and subsequent reduction. The chiral amines and alcohols derived from **N-Boc-3-pyrrolidinone** are frequently used in the synthesis of kinase inhibitors and other bioactive compounds.[\[10\]](#)

Reaction Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations starting from **N-Boc-3-pyrrolidinone**.

Analytical Characterization

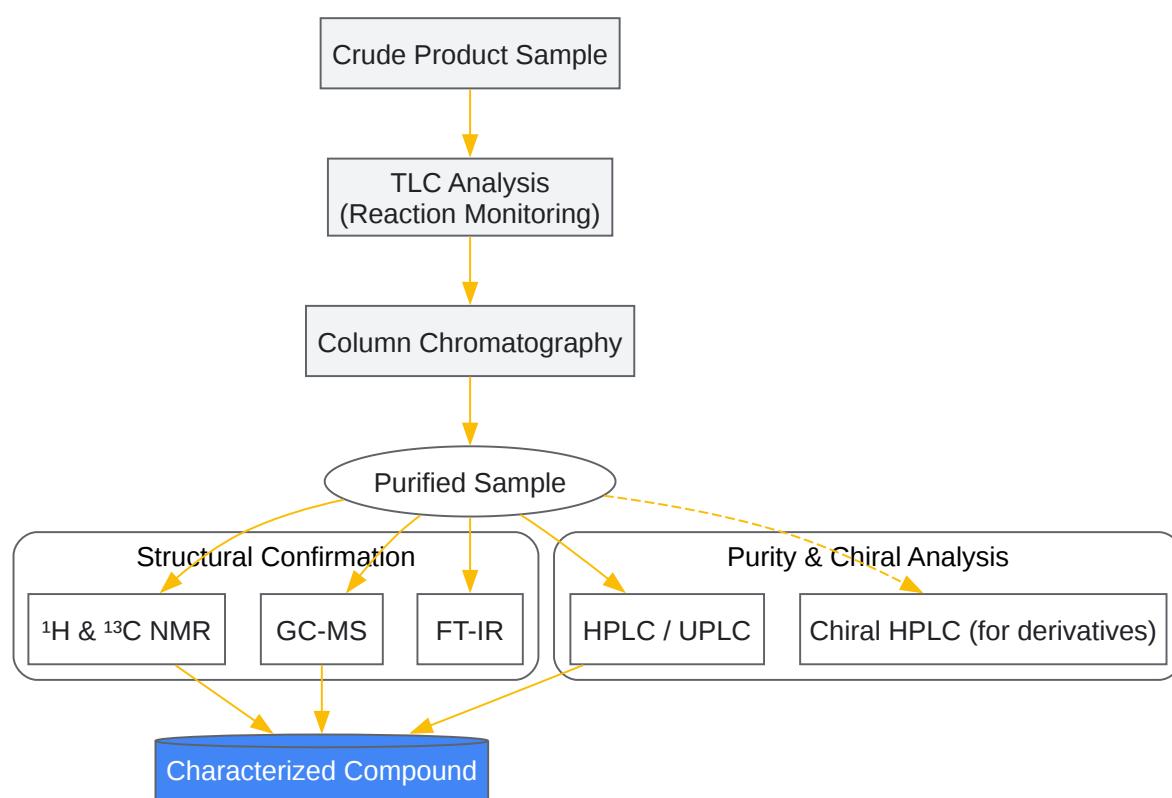
The purity and structure of **N-Boc-3-pyrrolidinone** and its derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Technique	Purpose
Nuclear Magnetic Resonance (NMR)	Structural elucidation and confirmation. ^1H NMR is used to identify key proton signals.[5][7]
High-Performance Liquid Chromatography (HPLC)	Purity assessment. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of chiral derivatives.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)	Purity assessment and molecular weight confirmation, often requiring derivatization for related alcohols.[12]
Infrared (IR) Spectroscopy	Identification of functional groups, particularly the ketone carbonyl and the carbamate group.

Experimental Protocol: ^1H NMR Characterization

This protocol outlines the general procedure for acquiring a proton NMR spectrum of **N-Boc-3-pyrrolidinone**.

Materials:


- **N-Boc-3-pyrrolidinone** sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tube

Procedure:

- Dissolve approximately 5-10 mg of the **N-Boc-3-pyrrolidinone** sample in about 0.6-0.7 mL of CDCl_3 .[13]
- Transfer the solution to a clean, dry 5 mm NMR tube.[13]
- Acquire the ^1H NMR spectrum on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[5][7]
- Process the data, applying Fourier transform, phasing, and baseline correction.[13]

- Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm).[13]
- Expected Chemical Shifts (CDCl_3 , 300-400 MHz):
 - δ 3.75-3.80 (m, 4H)
 - δ 2.56-2.61 (m, 2H)
 - δ 1.48 (s, 9H)
- References:[5][7]

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of **N-Boc-3-pyrrolidinone**.

Safety and Handling

N-Boc-3-pyrrolidinone is classified as a hazardous substance and requires careful handling in a laboratory setting.[14] Always refer to the latest Safety Data Sheet (SDS) provided by the supplier before use.[15]

Hazard Classification (GHS)	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H318 / H319	Causes serious eye damage / irritation
Specific target organ toxicity — Single exposure	H335	May cause respiratory irritation
References:[8][15]		

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[15][16]
- Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8][15]
- Skin Protection: Wear protective gloves and a lab coat or long-sleeved clothing.[8][15]
- Respiratory Protection: Under normal use, respiratory protection is not required. For large-scale use or in emergencies, use an approved respirator.[15]

Storage:

- Store in a tightly closed container in a dry and well-ventilated place.[9]
- Recommended storage is in a freezer under an inert atmosphere at temperatures between -20°C and 5°C.[6][9]

First Aid Measures:

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[15]
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [15]
- Inhalation: Move to fresh air. If not breathing, give artificial respiration and seek medical attention.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... wap.guidechem.com
- 4. Page loading... wap.guidechem.com
- 5. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 m.chemicalbook.com
- 6. N boc-3-pyrrolidinone | PDF slideshare.net
- 7. N-Boc-3-pyrrolidinone synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 8. N-Boc-3-ピロリジノン 97% | Sigma-Aldrich sigmaaldrich.com
- 9. 101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm bldpharm.com

- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [benchchem.com](#) [benchchem.com]
- 12. [benchchem.com](#) [benchchem.com]
- 13. [benchchem.com](#) [benchchem.com]
- 14. [benchchem.com](#) [benchchem.com]
- 15. [fishersci.no](#) [fishersci.no]
- 16. [fishersci.com](#) [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Boc-3-pyrrolidinone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b027677#n-boc-3-pyrrolidinone-cas-number-101385-93-7\]](https://www.benchchem.com/product/b027677#n-boc-3-pyrrolidinone-cas-number-101385-93-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com